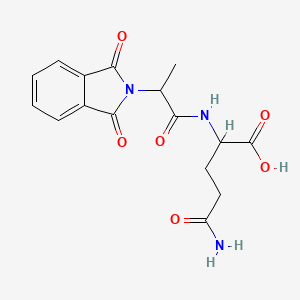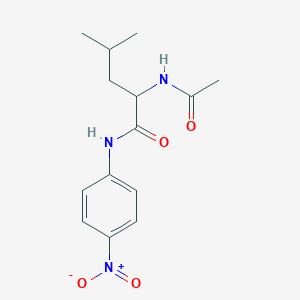
Ac-Leu-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-leucine-p-nitroanilide (Ac-Leu-pNA) is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly aminopeptidases. The compound consists of an acetylated leucine residue linked to a p-nitroaniline group, which serves as a chromogenic indicator. Upon enzymatic cleavage, the p-nitroaniline is released, producing a measurable color change that can be quantified spectrophotometrically.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-pNA typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using an acetyl group to prevent unwanted side reactions.
Coupling Reaction: The protected leucine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Deprotection: The acetyl group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected leucine and p-nitroaniline are synthesized and stored.
Automated Coupling: Automated systems are used to couple the protected leucine with p-nitroaniline efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Leu-pNA primarily undergoes enzymatic hydrolysis, where the peptide bond between leucine and p-nitroaniline is cleaved by aminopeptidases. This reaction releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Aminopeptidases such as leucine aminopeptidase.
Buffers: Phosphate-buffered saline (PBS) at pH 7.4.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm.
Applications De Recherche Scientifique
Ac-Leu-pNA is widely used in various scientific research applications:
Biochemistry: It is used to study the activity and kinetics of aminopeptidases and other proteolytic enzymes.
Medicine: this compound assays are employed in diagnostic tests to measure enzyme activity in biological samples, aiding in the diagnosis of diseases related to enzyme dysfunction.
Pharmaceutical Research: The compound is used in drug discovery to screen for inhibitors of aminopeptidases, which could serve as potential therapeutic agents.
Industrial Applications: this compound is used in quality control processes to ensure the activity of proteolytic enzymes in various industrial products.
Mécanisme D'action
The mechanism of action of Ac-Leu-pNA involves its hydrolysis by aminopeptidases. The enzyme binds to the substrate and cleaves the peptide bond between leucine and p-nitroaniline. This reaction releases p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm. The rate of hydrolysis provides insights into the enzyme’s activity and kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-lysine-p-nitroanilide (Ac-Lys-pNA): Similar to Ac-Leu-pNA but with a lysine residue instead of leucine.
Acetyl-arginine-p-nitroanilide (Ac-Arg-pNA): Contains an arginine residue and is used to study arginine-specific aminopeptidases.
Acetyl-methionine-p-nitroanilide (Ac-Met-pNA): Contains a methionine residue and is used for methionine-specific aminopeptidase assays.
Uniqueness
This compound is unique due to its specificity for leucine aminopeptidases, making it a valuable tool for studying these enzymes. Its chromogenic properties allow for easy and accurate measurement of enzyme activity, making it a preferred substrate in various biochemical assays.
Propriétés
IUPAC Name |
2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

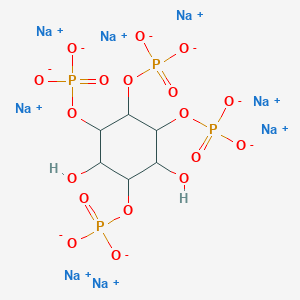
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

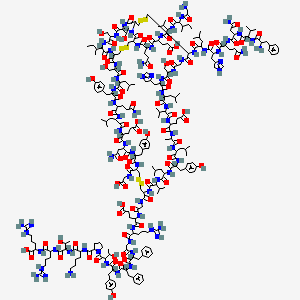
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)

![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
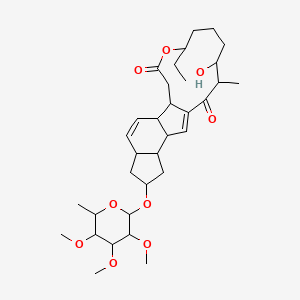
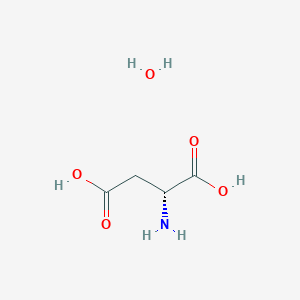
![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
